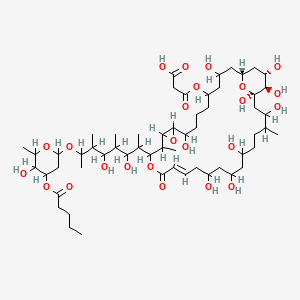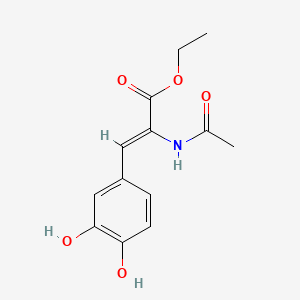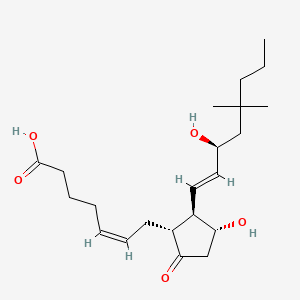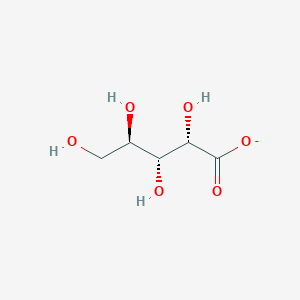
D-Arabinonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-arabinonate is conjugate base of D-arabinonic acid. It is a conjugate base of a D-arabinonic acid. It is an enantiomer of a L-arabinonate.
Wissenschaftliche Forschungsanwendungen
Metabolic Improvement and Hormonal Regulation
D-Arabinonate, also known as arabinoxylan (AX), has been associated with metabolic improvements, particularly in subjects with impaired glucose tolerance (IGT). A study demonstrated that AX consumption led to a reduction in postprandial serum glucose, insulin, and triglycerides. Additionally, it was observed that total plasma ghrelin, an orexigenic gut hormone, was also reduced after AX consumption, indicating its potential role in hormonal regulation and appetite control (Garcia et al., 2007).
Glucose and Insulin Response Modulation
The effects of AX and similar compounds on glucose homeostasis have been a subject of interest. One study highlighted the potential of L-arabinose and D-xylose in inhibiting intestinal sucrase activity, leading to delayed sucrose digestion and lowered postprandial glycaemic and insulinaemic responses. This effect was observed in a realistic food context, suggesting the practical applicability of these compounds in managing glucose and insulin levels (Pol & Mars, 2021).
Another study focusing on arabinoxylan fiber, a byproduct of wheat flour processing, showed its efficacy in reducing postprandial glucose response in normoglycemic subjects. This finding underlines the potential of dietary components rich in arabinoxylan in managing post-meal blood sugar levels, which is crucial for metabolic health (Lu et al., 2000).
Effects on Metabolic Syndrome
Metabolic syndrome, characterized by a cluster of conditions including high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol levels, has also been a target for the application of D-arabinonate. A study highlighted that L-arabinose consumption led to decreased waist circumference, total cholesterol, fasting glucose, serum uric acid, and alanine aminotransferase (ALT) while slightly increasing high-density lipoprotein cholesterol (HDLC) and decreasing diastolic blood pressure. This comprehensive impact on various aspects of metabolic syndrome underscores the potential of L-arabinose in managing and possibly treating metabolic syndrome as a whole (Yang et al., 2013).
Eigenschaften
Produktname |
D-Arabinonate |
|---|---|
Molekularformel |
C5H9O6- |
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
QXKAIJAYHKCRRA-JJYYJPOSSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



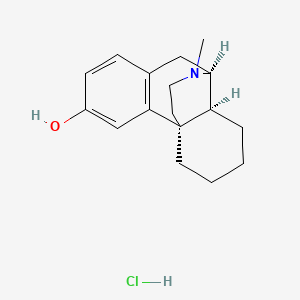
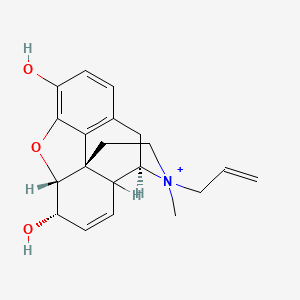
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)
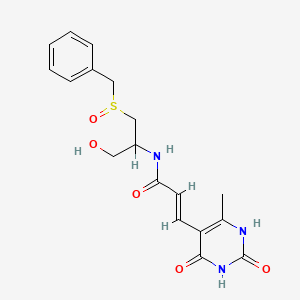
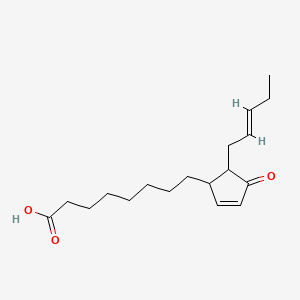
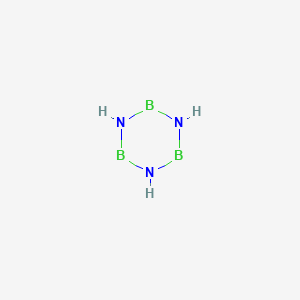
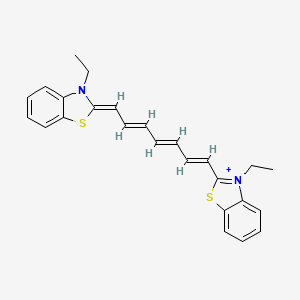
![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)
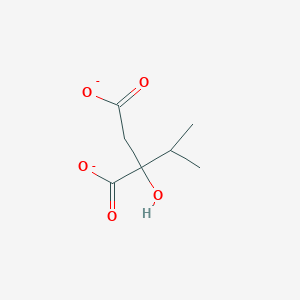
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)
![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)
